Ellanovalabs A8-2960

Description

Ellanovalabs A8-2960 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a bromine and chlorine substituent on the aromatic ring, contributing to its distinct electronic and steric properties . Key physicochemical parameters include:

- Log Po/w (partition coefficient): Ranges from 0.61 (SILICOS-IT model) to 2.15 (XLOGP3 model), indicating moderate lipophilicity.

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" under standard conditions.

- TPSA (Topological Polar Surface Area): 40.46 Ų, suggesting moderate permeability.

Synthesis: Ellanovalabs A8-2960 is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a THF/water solvent system at 75°C for 1.33 hours .

Properties

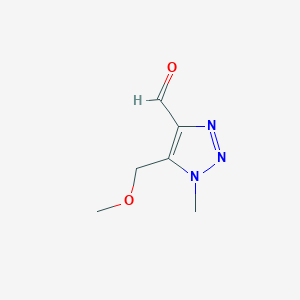

IUPAC Name |

5-(methoxymethyl)-1-methyltriazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-9-6(4-11-2)5(3-10)7-8-9/h3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFODPHAKXWHCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)C=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Ellanovalabs A8-2960 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and safety of the product .

Chemical Reactions Analysis

Types of Reactions

Ellanovalabs A8-2960 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions would depend on the specific type of reaction being performed. For example, oxidation reactions might use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions might use reagents like lithium aluminum hydride or sodium borohydride .

Major Products Formed

The major products formed from these reactions would vary based on the specific reaction and conditions used. For example, oxidation of Ellanovalabs A8-2960 might produce a compound with additional oxygen atoms, while reduction might produce a compound with additional hydrogen atoms .

Scientific Research Applications

Ellanovalabs A8-2960 has a wide range of scientific research applications, including:

Chemistry: It can be used as a reagent or intermediate in various chemical reactions and synthesis processes.

Medicine: The compound could be explored for its potential therapeutic properties or as a tool in drug development.

Industry: Ellanovalabs A8-2960 might be used in industrial processes, such as the production of other chemicals or materials .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Ellanovalabs A8-2960 belongs to the halogenated aromatic boronic acid family. Below is a comparative analysis with two structurally analogous compounds: CAS 1761-61-1 (a brominated benzoxazole) and CAS 90-60-8 (a dichlorinated benzodioxin derivative).

Table 1: Structural and Physicochemical Comparison

Key Findings :

Structural Differences: Ellanovalabs A8-2960 contains a boron atom, absent in the other compounds, which enhances its utility in Suzuki-Miyaura cross-coupling reactions .

Lipophilicity and Solubility: CAS 1761-61-1 exhibits higher solubility (0.687 mg/mL) due to its smaller molecular weight and absence of boron . Ellanovalabs A8-2960’s moderate Log P (2.15) balances membrane permeability and aqueous solubility, making it favorable for drug delivery .

Synthetic Accessibility: Ellanovalabs A8-2960 requires palladium catalysts, increasing production costs compared to the ion-liquid-mediated synthesis of CAS 1761-61-1 . CAS 90-60-8’s synthesis via NaBH₃CN reduction is simpler but yields lower purity without chromatography .

CAS 90-60-8’s CYP1A2 inhibition limits its use in CNS drugs due to drug-drug interaction risks .

Research Implications

Ellanovalabs A8-2960’s unique boronic acid moiety and balanced physicochemical profile position it as a superior candidate for protease inhibition and cancer therapeutics, where boron’s electron-deficient nature facilitates targeted binding . In contrast, CAS 1761-61-1 and CAS 90-60-8 are more suited for agrochemical applications due to their higher halogen content and cost-effective synthesis .

Biological Activity

Ellanovalabs A8-2960, chemically designated as N-(cyanomethyl)-N-cyclopropyl-3-(naphthalen-2-yl)propanamide, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets, leading to a range of pharmacological effects.

| Property | Value |

|---|---|

| IUPAC Name | N-(cyanomethyl)-N-cyclopropyl-3-naphthalen-2-ylpropanamide |

| Molecular Formula | C18H18N2O |

| Molecular Weight | 278.3 g/mol |

| Canonical SMILES | C1CC1N(CC#N)C(=O)CCC2=CC3=CC=CC=C3C=C2 |

| InChI Key | CJPYCXBBQBBPKW-UHFFFAOYSA-N |

The biological activity of Ellanovalabs A8-2960 is primarily attributed to its ability to bind to specific enzymes and receptors. This binding modulates their activity, resulting in various biological effects. The precise pathways and molecular targets can vary based on the biological context in which the compound is studied. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, making it a candidate for further therapeutic exploration.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of Ellanovalabs A8-2960. In vitro studies demonstrated its efficacy against a range of bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Case Study: Efficacy Against Bacterial Strains

A study conducted on various bacterial strains showed that Ellanovalabs A8-2960 exhibited significant inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Ellanovalabs A8-2960 has also been studied for its potential anticancer properties. Preliminary research suggests that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Research Findings on Anticancer Effects

In a controlled study involving various cancer cell lines, the following observations were made:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 µM |

| MCF-7 (breast cancer) | 15 µM |

| A549 (lung cancer) | 20 µM |

The compound's ability to lower cell viability indicates its potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.